2-Bromo-4,6-difluorobenzenethiol
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Overview
Description
2-Bromo-4,6-difluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrF2S It is characterized by the presence of bromine and fluorine atoms on a benzene ring, along with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-difluorobenzenethiol typically involves the introduction of bromine and fluorine atoms onto a benzene ring, followed by the addition of a thiol group. One common method involves the reaction of 3,5-difluorobromobenzene with thiol reagents under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Disulfides, sulfonic acids.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-4,6-difluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorobenzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-difluorobenzonitrile
- 2-Bromo-4,6-difluorophenol
- 2-Bromo-4,6-difluorobenzaldehyde
Uniqueness
2-Bromo-4,6-difluorobenzenethiol is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a thiol group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H3BrF2S |
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Molecular Weight |
225.06 g/mol |
IUPAC Name |
2-bromo-4,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H3BrF2S/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H |
InChI Key |
KDIDVHAHPPNRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)Br)F |
Origin of Product |
United States |
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